Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4-chloro-3-methoxybenzoate: A Technical Guide
Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4-chloro-3-methoxybenzoate: A Technical Guide
Executive Summary
Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a highly functionalized, poly-substituted anthranilic acid derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis[1]. Characterized by its unique tetrasubstituted aromatic pattern, this building block is instrumental in the development of complex heterocyclic systems, such as quinazolines and quinolines, which are prevalent in kinase inhibitors and GPCR ligands. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies designed for drug development professionals.
Physicochemical Properties & Structural Causality
The rational design of pharmaceuticals relies heavily on the physicochemical properties of starting materials. Ethyl 2-amino-4-chloro-3-methoxybenzoate possesses a calculated molecular weight of 229.66 g/mol and an empirical formula of C10H12ClNO3[2].
Quantitative Data Summary
Table 1: Core Physicochemical and Identification Parameters
| Parameter | Value | Reference |
| CAS Registry Number | 1247605-97-5 | [2] |
| Molecular Weight | 229.66 g/mol | [2] |
| Chemical Formula | C10H12ClNO3 | [2] |
| InChI Key | APAHDZXAQRCRLS-UHFFFAOYSA-N | [3] |
| SMILES String | O=C(OCC)C1=CC=C(Cl)C(OC)=C1N | [2] |
| Physical Form | Solid powder | [3] |
| Storage Temperature | Room Temperature (RT) | [3] |
Mechanistic Causality of Substituents
Understanding the distinct role of each functional group is critical for predicting reactivity and pharmacokinetic influence:
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2-Amino Group: Acts as a primary nucleophile for cyclization reactions (e.g., forming pyrimidone rings in quinazolinones) and serves as a critical hydrogen bond donor in target binding.
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4-Chloro Group: Enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. Crucially, it provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
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3-Methoxy Group: Introduces steric bulk that restricts the rotation of adjacent bonds, effectively locking the conformation of the molecule. It also acts as an electron-donating group via resonance, modulating the pKa of the adjacent amine.
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Ethyl Ester: Serves as a stable, lipophilic protecting group for the carboxylic acid, which can be selectively saponified or directly reacted with amines to form amides.
Fig 1. Structural reactivity map of Ethyl 2-amino-4-chloro-3-methoxybenzoate.
Synthetic Methodologies and Protocols
The synthesis of highly substituted anilines requires precise control over reaction conditions to prevent side reactions. When synthesizing this compound from its nitro precursor (Ethyl 2-nitro-4-chloro-3-methoxybenzoate), the reduction phase is the most critical step.
Expertise & Experience: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 gas is strongly contraindicated here. Pd/C will rapidly catalyze the hydrodehalogenation of the 4-chloro substituent, leading to an undesired des-chloro byproduct. Instead, a mild, chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is the field-proven standard.
Experimental Protocol: Chemoselective Nitro Reduction
This protocol represents a self-validating system: the physical progression is visually indicated by the consumption of iron and color change, while analytical validation ensures the retention of the chlorine atom.
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-nitro-4-chloro-3-methoxybenzoate (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v).
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Activation: Add Iron powder (5.0 equiv, ~325 mesh) and Ammonium Chloride (2.0 equiv). Causality: The NH4Cl acts as a mild proton source, activating the iron surface for electron transfer without creating an overly acidic environment that could hydrolyze the ethyl ester.
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Reaction: Heat the suspension to 80°C with vigorous stirring for 2-4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the distinct yellow spot of the nitro starting material is fully consumed.
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Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with Ethyl Acetate (EtOAc) to ensure complete product recovery.
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Purification: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Extract, dry the organic layer over anhydrous Na2SO4, and concentrate to yield the pure target compound.
Fig 2. Chemoselective synthetic workflow avoiding hydrodehalogenation.
Analytical Validation Protocol
To ensure trustworthiness and scientific integrity, the synthesized or procured compound must undergo rigorous analytical validation to confirm both purity and structural integrity.
Table 2: Analytical Validation Parameters
| Technique | Expected Observation | Causality / Rationale |
| LC-MS (ESI+) | m/z [M+H]+ = 230.1 and 232.1 (Ratio 3:1) | Confirms molecular weight and the presence of exactly one chlorine atom via its natural isotopic signature. |
| 1H NMR (CDCl3) | Broad singlet (~δ 5.0-6.0 ppm, 2H) | Confirms the successful reduction to the primary amine (-NH2). |
| 1H NMR (CDCl3) | Quartet (~δ 4.3 ppm, 2H), Triplet (~δ 1.4 ppm, 3H) | Validates the integrity of the ethyl ester group (verifies no hydrolysis occurred during reduction). |
| HPLC (UV 254 nm) | Single sharp peak, >95% Area | Confirms purity and the absolute absence of des-chloro byproducts. |
Applications in Drug Development
Ethyl 2-amino-4-chloro-3-methoxybenzoate is primarily utilized as an advanced intermediate for heterocyclic synthesis[1].
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Quinazolinone Synthesis: Condensation of the amine and ester moieties with formamide or amidines yields 4-chloro-3-methoxy-substituted quinazolin-4(3H)-ones. These cores are ubiquitous in oncology, specifically as inhibitors of the epidermal growth factor receptor (EGFR) and poly (ADP-ribose) polymerase (PARP).
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Anthranilamide Derivatization: Saponification of the ethyl ester yields the corresponding anthranilic acid, which can be coupled with various complex amines to form anthranilamides—a structural motif found in numerous kinase inhibitors and specialized agricultural modulators.
References
- Source: bldpharm.
- Source: sigmaaldrich.
- Source: cymitquimica.
